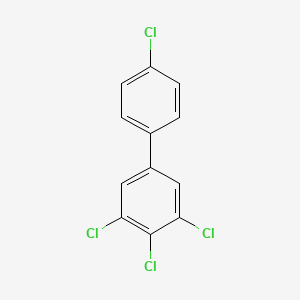

3,4,4',5-Tetrachlorobiphenyl

Vue d'ensemble

Description

3,4,4',5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C_12H_6Cl_4, known for its environmental persistence and potential for bioaccumulation. PCBs, including this compound, have been widely studied for their chemical stability and the environmental concerns associated with their persistence and toxicity.

Synthesis Analysis

The synthesis of closely related PCBs, such as 3,3',4,4'-tetrachlorobiphenyl, often involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. The preparation can include steps like Barton decarboxylative selenation and selenoxide elimination, highlighting the complex methodologies needed to introduce specific chlorination patterns on the biphenyl skeleton (Nakatsu et al., 1982).

Molecular Structure Analysis

PCBs like 3,4,4',5-Tetrachlorobiphenyl exhibit a biphenyl core with chlorine atoms substituted at specified positions, affecting their physical and chemical properties. The molecular structure is crucial in determining the compound's interaction with biological systems and its environmental fate. X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structures of PCBs, providing insights into their stability and reactivity.

Chemical Reactions and Properties

The chemical behavior of PCBs is significantly influenced by the chlorination pattern. For instance, metabolic studies on similar PCBs have identified various hydroxylated metabolites, indicating the potential for oxidative transformations in biological systems (Koga et al., 1989). These transformations can affect the toxicity and environmental mobility of the compounds.

Applications De Recherche Scientifique

Sorption Studies in Environmental Science

- Field : Environmental Science and Pollution Research .

- Application Summary : The compound is used in studies investigating the sorption of polychlorinated biphenyls (PCBs) on soil organic matters (SOM). The focus is on humic acid (HA), an important fraction of SOM .

- Methods and Procedures : The study investigates the effect of the composition and microstructure of HA on the sorption of 3,3′,4,4′-tetrachlorobiphenyl (PCB77). The primary sorption mechanism of PCB77 on HAs is demonstrated using Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy analysis .

- Results and Outcomes : The results of the sorption experiment showed that the sorption capacity of PCB77 on HAs followed a similar order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs .

Immunoassay Development in Microchemical Analysis

- Field : Microchimica Acta .

- Application Summary : The compound is used in the development of a reliable and sensitive direct competitive real-time immuno-PCR (rt-IPCR) assay for the determination of coplanar 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) .

- Methods and Procedures : PCB77 butanoic acid (γ-oxo-PCB77A) was synthesized as the hapten of PCB77, and a mixed anhydride reaction was used to couple the PCB77A to ovalbumin to form artificial coating antigen. The active ester method was used to couple the PCB77A to bovine serum albumin to form the artificial antigen .

- Results and Outcomes : Using the optimized assay, the linear range for the determination of PCB77 is 10.0 fg/mL to 1 ng/mL with a correlation coefficient of 0.98 and a detection limit of 1.5 fg/mL .

Chemical Synthesis

- Field : Chemical Synthesis .

- Application Summary : The compound is used in the synthesis of various chemical products .

- Methods and Procedures : The specific methods and procedures can vary widely depending on the particular synthesis process and the desired end product .

- Results and Outcomes : The outcomes can also vary widely, but the successful synthesis of the desired product is the primary goal .

Separation and Quantitation Studies

- Field : Environmental Chemistry .

- Application Summary : The compound is used in studies investigating the separation and quantitation of polychlorinated biphenyls (PCBs) .

- Methods and Procedures : The study involves the use of Florisil, a highly selective adsorbent, for the separation and quantitation of PCBs .

- Results and Outcomes : The results showed that the Florisil binding of these PCBs is due to the fact that these molecules present greater and more polarizable pi electron densities for adsorbent interaction than do most ortho substituted PCBs, which are less planar in nature .

Chemical Synthesis

- Field : Chemical Synthesis .

- Application Summary : The compound is used in the synthesis of various chemical products .

- Methods and Procedures : The specific methods and procedures can vary widely depending on the particular synthesis process and the desired end product .

- Results and Outcomes : The outcomes can also vary widely, but the successful synthesis of the desired product is the primary goal .

Separation and Quantitation Studies

- Field : Environmental Chemistry .

- Application Summary : The compound is used in studies investigating the separation and quantitation of polychlorinated biphenyls (PCBs) .

- Methods and Procedures : The study involves the use of Florisil, a highly selective adsorbent, for the separation and quantitation of PCBs .

- Results and Outcomes : The results showed that the Florisil binding of these PCBs is due to the fact that these molecules present greater and more polarizable pi electron densities for adsorbent interaction than do most ortho substituted PCBs, which are less planar in nature .

Safety And Hazards

Propriétés

IUPAC Name |

1,2,3-trichloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWVLZJTVIYLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074209 | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4',5-Tetrachlorobiphenyl | |

CAS RN |

70362-50-4 | |

| Record name | PCB 81 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.